BenchChemオンラインストアへようこそ!

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)pyrazine-2-carboxamide

Physicochemical profiling Lipophilicity Ligand efficiency

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)pyrazine-2-carboxamide (CAS 1396628-44-6; molecular formula C14H13N7O; MW 295.306 g/mol) is a heterocyclic small molecule comprising a pyrazine-2-carboxamide core linked via a 5-aminopyrimidine spacer to a 3,5-dimethylpyrazole moiety. The compound belongs to the pyrazine carboxamide pyrazole class, which has been the subject of recent drug discovery campaigns targeting hematopoietic progenitor kinase 1 (HPK1/MAP4K1) for cancer immunotherapy.

Molecular Formula C14H13N7O
Molecular Weight 295.306
CAS No. 1396628-44-6
Cat. No. B2686736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)pyrazine-2-carboxamide
CAS1396628-44-6
Molecular FormulaC14H13N7O
Molecular Weight295.306
Structural Identifiers
SMILESCC1=CC(=NN1C2=NC=C(C=N2)NC(=O)C3=NC=CN=C3)C
InChIInChI=1S/C14H13N7O/c1-9-5-10(2)21(20-9)14-17-6-11(7-18-14)19-13(22)12-8-15-3-4-16-12/h3-8H,1-2H3,(H,19,22)
InChIKeyOACQYVMEOZEDMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)pyrazine-2-carboxamide (CAS 1396628-44-6): Structural Identity, Physicochemical Baseline, and Procurement Context


N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)pyrazine-2-carboxamide (CAS 1396628-44-6; molecular formula C14H13N7O; MW 295.306 g/mol) is a heterocyclic small molecule comprising a pyrazine-2-carboxamide core linked via a 5-aminopyrimidine spacer to a 3,5-dimethylpyrazole moiety [1]. The compound belongs to the pyrazine carboxamide pyrazole class, which has been the subject of recent drug discovery campaigns targeting hematopoietic progenitor kinase 1 (HPK1/MAP4K1) for cancer immunotherapy [2][3]. Key computed physicochemical properties include a logP of 0.569, topological polar surface area (tPSA) of 111 Ų, 2 hydrogen bond donors, and 7 hydrogen bond acceptors [1]. The compound is cataloged by multiple chemical suppliers under product codes such as BJ98894 and is offered at typical research-grade purity of 95% .

Why Generic Substitution Fails for N-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)pyrazine-2-carboxamide: Scaffold-Dependent Kinase Engagement and Physicochemical Divergence


Generic substitution among compounds bearing a pyrazine-2-carboxamide linked to a 2-substituted pyrimidin-5-yl scaffold is inadvisable because small structural perturbations at the pyrimidine 2-position produce large, non-linear shifts in kinase selectivity, cellular potency, and physicochemical properties. In the HPK1 inhibitor series, replacing the C3-methyl pyrazole (compound 6) with alternative N1-substituents caused HPK1 IC50 values to vary over a >30-fold range (from <3 nM to >100 nM) and GLK selectivity to shift by over 10-fold [1]. Similarly, exchanging the pyrazole for a 4-methylpiperazine or phenylpiperazine redirects biological activity away from HPK1 and toward acetylcholinesterase inhibition or other off-target profiles [2]. The 3,5-dimethylpyrazole substituent in CAS 1396628-44-6 occupies a specific stereoelectronic volume within the kinase solvent channel that cannot be recapitulated by morpholine, piperidine, or imidazole surrogates without altering both target engagement and ADME endpoints. The following quantitative evidence establishes where this compound diverges measurably from its closest comparators.

Product-Specific Quantitative Evidence Guide for N-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)pyrazine-2-carboxamide: Comparator-Based Differentiation Data


Lipophilicity and Ligand Efficiency Differentiation Relative to Piperazine- and Pyrrolidine-Substituted Analogs

CAS 1396628-44-6 exhibits a computed logP of 0.569 and a tPSA of 111 Ų [1], placing it in a more favorable lipophilic ligand efficiency (LLE) zone compared to its 4-methylpiperazine analog (CAS 1396812-53-5), which carries a higher calculated logP (estimated ~1.5–2.0 based on the additional methylpiperazine moiety) and a larger tPSA due to the tertiary amine. The pyrrolidine analog (N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)pyrazine-2-carboxamide) presents a reduced tPSA (~85 Ų) and lower logP (~0.2), but sacrifices the kinase selectivity-conferring methylpyrazole motif demonstrated in the HPK1 series [2]. The 3,5-dimethylpyrazole group in the target compound furnishes an intermediate lipophilicity that balances solubility with passive permeability, as evidenced by the class-level observation that C3-methyl pyrazole HPK1 inhibitors achieve aqueous solubility values of 7–16 μM while maintaining cell permeability sufficient for T-cell IL-2 EC50 values of 66–246 nM [2].

Physicochemical profiling Lipophilicity Ligand efficiency ADME optimization

Kinase Selectivity Conferred by 3,5-Dimethylpyrazole Motif: Class-Level Evidence from HPK1 Crystal Structures and SAR Data

The 3,5-dimethylpyrazole substituent at the pyrimidine 2-position of CAS 1396628-44-6 is structurally homologous to the C3-methyl pyrazole identified as a critical selectivity determinant in the HPK1 inhibitor series. In that series, compound 6 (bearing a C3-methyl pyrazole) achieved an HPK1 ADP-Glo IC50 of <3 nM with GLK IC50 of 91 nM and LCK IC50 of 5,100 nM, yielding a GLK/HPK1 selectivity ratio of >30-fold and LCK/HPK1 selectivity of >1,700-fold [1]. The X-ray co-crystal structure of compound 5 with HPK1 (PDB 9H8D, resolution 1.64 Å) confirmed that the methylated pyrazole occupies the solvent channel of the HPK1 ATP binding site, with the C3-methyl group making favorable van der Waals contacts that are absent when the pyrazole is replaced by morpholine, piperazine, or imidazole [2][3]. In contrast, the 4-methylpiperazine analog (CAS 1396812-53-5) redirects biological activity toward acetylcholinesterase inhibition rather than HPK1, while the phenylpiperazine analog (CAS 1396809-67-8) is reported to inhibit acetylcholinesterase with moderate potency [4]. The 3,5-dimethylpyrazole-containing target compound is therefore predicted, on class-level inference, to maintain HPK1 engagement with selectivity over off-target kinases that is not achievable with piperazine-based replacements.

Kinase selectivity HPK1 inhibition Structure-based drug design MAP4K family

Synthetic Tractability and Late-Stage Diversification Potential: Pyrazole N1 as a Modular Functionalization Handle

A key differentiator of CAS 1396628-44-6 is the presence of a free N1 position on the 3,5-dimethylpyrazole ring, which serves as a tractable handle for late-stage functionalization (LSF). In the HPK1 inhibitor program, late-stage alkylation, SNAr, conjugate addition, and epoxide opening at the pyrazole N1 position enabled rapid generation of a diverse SAR library from a common advanced intermediate (compound 7) in 70% yield for the model alkylation step [1]. This LSF strategy allowed the team to evaluate 12 distinct N1 substituents and identify compound 16a (difluoroethyl pyrazole) as an in vivo tool compound with HPK1 IC50 <3 nM and IL-2 EC50 of 246 nM [1]. In contrast, the 4-methylpiperazine and phenylpiperazine analogs lack this modular diversification handle—their piperazine NH (if present) is already substituted, and alkylation at alternative positions would require de novo synthesis. The imidazole analog similarly lacks the regioselective alkylation predictability afforded by the pyrazole N1/N2 system. The target compound thus offers a strategic advantage as a diversification-ready scaffold for SAR campaigns, reducing the synthetic burden of analog generation compared to piperazine-, pyrrolidine-, or imidazole-substituted comparators.

Late-stage functionalization SAR exploration Synthetic chemistry Medicinal chemistry

Hydrogen Bond Donor/Acceptor Topology and Its Impact on Kinase Hinge-Binding Complementarity

CAS 1396628-44-6 presents a hydrogen bond donor/acceptor (HBD/HBA) arrangement of 2 HBD and 7 HBA [1] that is topologically distinct from its closest analogs. The pyrazine-2-carboxamide moiety provides a conserved hinge-binding motif (the carboxamide NH as HBD and the pyrazine N as HBA), while the pyrimidine 5-amino linkage and the pyrazole N2 together contribute an additional HBA pair capable of engaging the catalytic lysine or the DFG-motif aspartate in kinases. In the HPK1 co-crystal structures, the corresponding pyrazine carboxamide engages the hinge region of HPK1 via a bidentate hydrogen bond network, while the pyrazole N2 forms a water-mediated contact with Asp101 [2][3]. The 4-methylpiperazine analog replaces the pyrazole HBA with a basic tertiary amine (pKa ~8–9), which at physiological pH is protonated and alters the electrostatic complementarity of the solvent channel interaction. The pyrrolidine analog similarly introduces a basic amine while losing one HBA relative to the pyrazole. This shift from neutral HBA to cationic moiety is predicted to reduce binding affinity for HPK1 while increasing promiscuous interactions with negatively charged protein surfaces. Quantitative binding data from the HPK1 series demonstrate that replacing the pyrazole with a pyridine (compound 17, Table 2) reduced biochemical potency from <3 nM to 13 nM (HPK1 IC50), a >4-fold loss [2], underscoring the sensitivity of target engagement to the precise HBA identity at this position.

Hinge-binding motif Kinase inhibitor design Hydrogen bonding Molecular recognition

Best Research and Industrial Application Scenarios for N-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)pyrazine-2-carboxamide (CAS 1396628-44-6)


HPK1-Targeted Immuno-Oncology Lead Identification and SAR Expansion

Given the class-level evidence that the 3,5-dimethylpyrazole-pyrazine carboxamide scaffold is a validated HPK1 pharmacophore with demonstrated sub-nanomolar biochemical potency and kinase selectivity , CAS 1396628-44-6 is best deployed as a starting scaffold for HPK1 inhibitor lead identification programs. The free N1 pyrazole position permits rapid, parallel late-stage diversification to generate SAR libraries targeting enhanced potency, selectivity over GLK/LCK, and optimized ADME properties. The compound's intermediate logP (0.569) and moderate tPSA (111 Ų) position it favorably for oral bioavailability optimization, consistent with the successful development of orally active HPK1 inhibitors such as AZ3246 (HPK1 IC50 <3 nM, IL-2 EC50 90 nM, oral antitumor activity in EMT6 syngeneic model) .

Kinase Selectivity Profiling and Off-Target De-Risking Studies

The compound's 3,5-dimethylpyrazole motif occupies a defined solvent-channel position in the HPK1 ATP binding site, as established by X-ray co-crystal structures of close analogs (PDB 9H8D, 1.64 Å; PDB 9QT6, 1.76 Å) . This makes CAS 1396628-44-6 a suitable probe for kinase selectivity panel screening, particularly for mapping the selectivity boundaries between HPK1 and other MAP4K family members (GLK, LCK). The absence of a basic amine (unlike piperazine/pyrrolidine analogs) minimizes pH-dependent protonation state variability, enabling cleaner interpretation of selectivity data across assay conditions . The compound can serve as a reference control in head-to-head selectivity comparisons when evaluating N1-functionalized derivatives generated via late-stage chemistry .

Late-Stage Functionalization Methodology Development and Chemical Biology Tool Generation

The regioisomeric pyrazole N1/N2 alkylation system present in CAS 1396628-44-6 provides a well-defined model substrate for developing and benchmarking late-stage functionalization methodologies. The HPK1 program demonstrated that N1-selective alkylation is achievable with symmetrical pyrazole intermediates (70% yield) , and the 3,5-dimethyl substitution pattern in the target compound electronically biases N1 vs N2 reactivity in a predictable manner. Procurement of this compound supports methodology development in C–N bond formation, photoredox-mediated alkylation, and biocatalytic functionalization of heteroaromatic NH groups. The resulting N1-functionalized products can be directly screened in HPK1 ADP-Glo assays and T-cell IL-2 secretion assays using established protocols .

Comparative Cytotoxicity Benchmarking in Oncology Cell Line Panels

Although direct cytotoxicity data for CAS 1396628-44-6 are not yet reported in public literature, class-level analogs bearing the pyrimidin-5-yl pyrazine-2-carboxamide core have demonstrated differentiated cytotoxicity profiles across solid tumor and hematological cell lines . The target compound can be procured for inclusion in broad cancer cell line panels (e.g., NCI-60 or comparable commercial panels) to establish its baseline antiproliferative fingerprint. Its favorable computed properties (MW 295.3, logP 0.569, rotatable bonds 4) meet Lipinski and Veber criteria for drug-likeness, supporting its use as a quality-controlled starting point for phenotypic screening campaigns in oncology. The results can then be compared head-to-head with piperazine- and imidazole-substituted analogs to quantify the contribution of the 3,5-dimethylpyrazole motif to cell-based activity.

Quote Request

Request a Quote for N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)pyrazine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.